![molecular formula C20H18N2O2 B12892643 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is an organic compound featuring a bifuran core with two aniline groups attached at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline typically involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method allows for the formation of the bifuran core, which can then be further functionalized to introduce the aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The bifuran core can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is not fully understood, but it is believed to interact with various molecular targets through its bifuran core and aniline groups. These interactions can influence biological pathways and enzyme activities, making it a compound of interest for further study.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aniline groups.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups.
Uniqueness
4,4’-(4,5-Dihydro-[2,2’-bifuran]-5,5-diyl)dianiline is unique due to the presence of both the bifuran core and the aniline groups, which provide distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline |
InChI |
InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2 |
Clé InChI |
CVOHRRMVEUAYJL-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


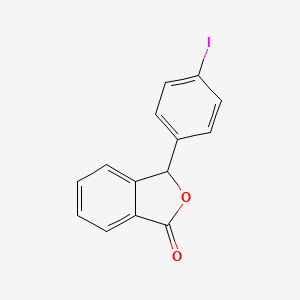
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
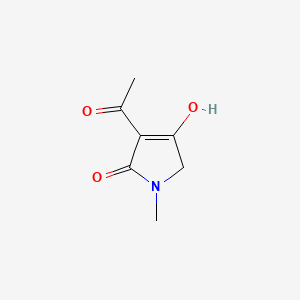
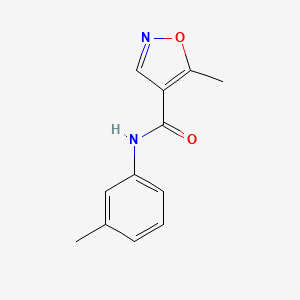

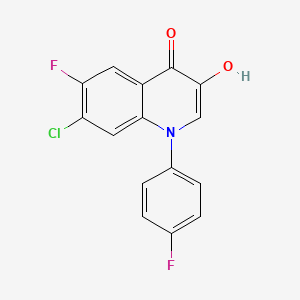
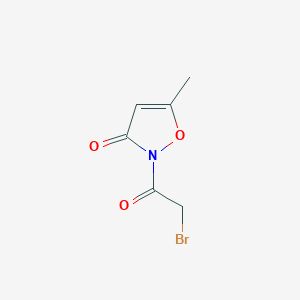


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
